N-[3-(aminomethyl)phenyl]methanesulfonamide
Overview
Description
"N-[3-(aminomethyl)phenyl]methanesulfonamide" is a chemical compound studied for various biochemical and pharmacological properties. The research has explored its synthesis, molecular structure, chemical reactions, and both chemical and physical properties to understand its potential applications in different fields.
Synthesis Analysis
The synthesis of derivatives of "N-[3-(aminomethyl)phenyl]methanesulfonamide" involves various chemical reactions aiming to explore its potential, especially in pharmacological activities. For instance, compounds with similar structural features have been synthesized to assess their antiarrhythmic activities, as seen in the development of ibutilide fumarate, a compound with Class III antiarrhythmic activity (Hester et al., 1991).
Molecular Structure Analysis
The molecular structure of "N-[3-(aminomethyl)phenyl]methanesulfonamide" derivatives has been analyzed, showing the conformation of N—H bonds and the spatial arrangement of the methanesulfonyl group and benzene ring. This arrangement is crucial for the biological activity of these molecules, as it affects how they interact with receptor molecules (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Chemical reactions involving "N-[3-(aminomethyl)phenyl]methanesulfonamide" and its derivatives include electrophilic substitution reactions with indoles to produce bis(indolyl)methanes, a reaction catalyzed by aminosulfonic acid under ultrasound irradiation (Li, Dai, Xu, & Li, 2006). These reactions highlight the compound's versatility and potential for synthesizing novel molecules.
Physical Properties Analysis
Vibrational spectroscopic studies, such as FT-Raman and FT-IR spectroscopy, have been used to analyze the physical properties of "N-[3-(aminomethyl)phenyl]methanesulfonamide" derivatives. These studies help in understanding the molecular vibrations and conformations, contributing to the identification of stable isomers and their physical behaviors (Balamurugan, Sampathkrishnan, & Charanya, 2016).
Chemical Properties Analysis
Research on the chemical properties of "N-[3-(aminomethyl)phenyl]methanesulfonamide" focuses on its reactivity and interactions with other molecules. For example, studies on N-acylation reactions and the development of chemoselective N-acylation reagents based on methanesulfonamide derivatives highlight the compound's potential for facilitating selective chemical transformations (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Scientific Research Applications
Synthesis and Characterization : N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was synthesized using Sonogashira cross-coupling and characterized by IR, 1H, and 13C NMR, Mass spectra, and elemental analysis. This shows the compound's potential in organic synthesis and structural analysis (Durgadas, Mukkanti, & Pal, 2012).
Structural Study of Derivatives : A study on the structural properties of three nimesulidetriazole derivatives, including similar compounds, was conducted using X-ray powder diffraction, highlighting the importance of the structure in understanding intermolecular interactions and supramolecular assembly (Dey et al., 2015).
Chemoselective N-Acylation Reagents : A variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides were developed as chemoselective N-acylation reagents, demonstrating the compound's utility in enhancing chemical reactions and selectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Electrophilic N-Sulfonyl-Substituted Polyhalogenated Aldehyde Imines : The compound phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide demonstrated high reactivity, showcasing the potential for alkylation reactions and expanding the toolbox for organic synthesis (Aizina, Levkovskaya, & Rozentsveig, 2012).
Aminoxyl Radicals Formation : The synthesis and reaction of N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides with oxidation agents to form aminoxyl radicals were studied, indicating the compound's role in radical chemistry and potential applications in various oxidation processes (Burian et al., 2006).
Biological Activity and Molecular Packing : The structure of N-(3,4-dimethylphenyl)methanesulfonamide was examined for its molecular packing through hydrogen bonding, relevant in understanding drug-receptor interactions and the development of pharmaceutical agents (Gowda, Foro, & Fuess, 2007).
Vicarious Nucleophilic Substitutions : The compound 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)λ4-sulfanylidene]methanesulfonamide showed potential in vicarious nucleophilic substitution reactions, broadening the understanding and application of this type of reaction in organic chemistry (Lemek, Groszek, & Cmoch, 2008).
Antiarrhythmic Activity : Derivatives of the compound with antiarrhythmic activity were synthesized and evaluated. It highlights the compound's potential in medicinal chemistry for developing new therapeutics (Hester et al., 1991).
Safety And Hazards
properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-13(11,12)10-8-4-2-3-7(5-8)6-9/h2-5,10H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVJHDMFGIXROX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440884 | |
Record name | N-[3-(Aminomethyl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]methanesulfonamide | |
CAS RN |
114100-09-3 | |
Record name | N-[3-(Aminomethyl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-(aminomethyl)phenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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